4,6-ジクロロ-5-フルオロ-2-(トリフルオロメチル)ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

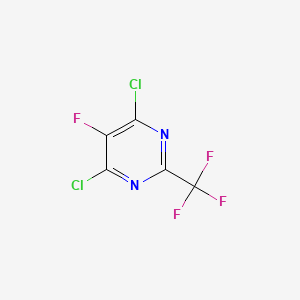

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group

科学的研究の応用

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and viral infections.

Agrochemicals: The compound is used in the development of herbicides and fungicides.

Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

作用機序

Target of Action

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a unique anti-metabolic drug

Mode of Action

As an anti-metabolic drug, it likely works by mimicking the cellular metabolites, thereby inhibiting the enzymes involved in dna and rna synthesis, which in turn prevents the cancer cell division and growth .

Biochemical Pathways

Given its classification as an anti-metabolic drug, it can be inferred that it affects the pathways involved in dna and rna synthesis, thereby disrupting the cell cycle and inhibiting the growth and proliferation of cancer cells .

Result of Action

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has been found to have significant therapeutic effects in the treatment of various cancers . By inhibiting the enzymes involved in DNA and RNA synthesis, it prevents the division and growth of cancer cells, thereby slowing down or stopping the progression of the disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.

Industrial Production Methods

In an industrial setting, the production of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

化学反応の分析

Types of Reactions

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling:

類似化合物との比較

Similar Compounds

2,4-Dichloro-5-fluoropyrimidine: Similar structure but lacks the trifluoromethyl group.

2,4,6-Trichloro-5-fluoropyrimidine: Contains an additional chlorine atom.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine atom at the 5-position.

Uniqueness

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.

生物活性

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine can be described as follows:

- IUPAC Name : 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

- CAS Number : 96819-55-5

- Molecular Formula : C7Cl2F4N3

The biological activity of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is largely attributed to its ability to interact with various biological targets. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Antiviral Activity : Research indicates that it may exhibit antiviral properties by disrupting viral replication processes.

Anticancer Properties

Studies have demonstrated that 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine possesses significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation.

The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating potential for targeted cancer therapy.

Antiviral Activity

In vitro studies have reported that this pyrimidine derivative displays antiviral activity against influenza viruses. It was found to reduce viral load significantly in infected models, suggesting its potential as an antiviral agent.

Case Studies and Research Findings

-

Antitumor Activity in Animal Models :

A study highlighted the efficacy of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, resulting in significant inhibition of lung metastasis compared to known treatments like TAE226 . -

Structure-Activity Relationship (SAR) :

Research focusing on SAR has revealed that the presence of trifluoromethyl and dichloro groups enhances the compound's binding affinity to specific molecular targets involved in tumor growth and viral replication . -

Safety Profile Assessment :

Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with subacute toxicity studies showing no significant adverse effects in healthy mice at doses up to 40 mg/kg .

特性

IUPAC Name |

4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRZQFAZUSRNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。